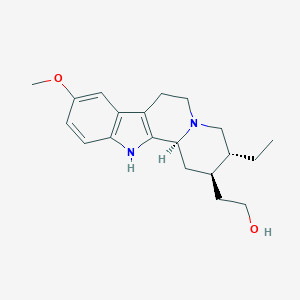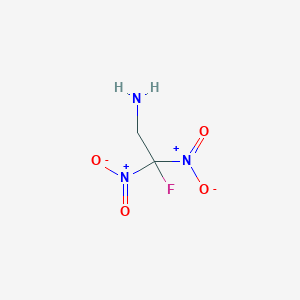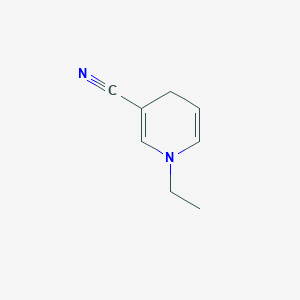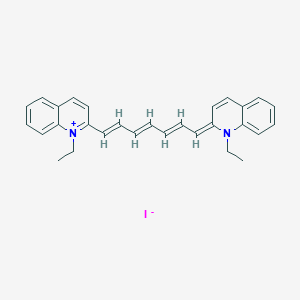
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide
説明
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide, also known as EEQTQI, is a quinoline-based compound that has been studied for its potential applications in scientific research. EEQTQI is a synthetic compound that has been widely used in a variety of laboratory experiments, and its structure and properties have been well characterized. The compound has been found to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, EEQTQI has been shown to have a variety of other biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide involves the condensation of 1-ethyl-2-aminoquinoline with hepta-1,3,5-triene-7-aldehyde followed by the addition of iodomethane to form the quaternary salt.
Starting Materials
1-ethyl-2-aminoquinoline, hepta-1,3,5-triene-7-aldehyde, iodomethane, sodium hydroxide, acetonitrile
Reaction
Step 1: 1-ethyl-2-aminoquinoline is reacted with hepta-1,3,5-triene-7-aldehyde in the presence of sodium hydroxide and acetonitrile to form the Schiff base product., Step 2: The resulting Schiff base product is treated with iodomethane to form the quaternary salt product, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide.
科学的研究の応用
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in cancer research, as it has been found to have anti-tumor activities in vitro. The compound has also been studied for its potential applications in drug delivery, as it has been found to be able to form complexes with a variety of drugs and act as a delivery vehicle for these drugs.
作用機序
The exact mechanism of action of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide is not yet fully understood. However, it is believed that the compound may act by binding to specific receptors on the surface of cells, which leads to the activation of various signaling pathways that can lead to the desired biological effects. In addition, it is believed that 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide may interact with enzymes and other proteins in the cell, leading to changes in their activity and/or expression.
生化学的および生理学的効果
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of a variety of bacteria, including E. coli and S. aureus. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have antioxidant, anti-inflammatory, and antifungal activities. It has also been found to have anti-tumor activities in vitro.
実験室実験の利点と制限
The use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is stable under laboratory conditions. In addition, it has a wide range of biological activities, making it a useful tool for a variety of experiments. However, there are some limitations to the use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments. The compound is not water soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, making it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for research into 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide. One potential direction is to further study the compound’s mechanism of action, as this is not yet fully understood. In addition, further research into the compound’s potential applications in drug delivery and cancer research is warranted. Furthermore, further research into the compound’s potential applications in other areas, such as neurological and cardiovascular diseases, is also needed. Finally, further research into the compound’s safety and toxicity is needed in order to determine its potential for use in humans.
特性
IUPAC Name |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.HI/c1-3-30-26(22-20-24-14-10-12-18-28(24)30)16-8-6-5-7-9-17-27-23-21-25-15-11-13-19-29(25)31(27)4-2;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHCOOKKXNXNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide | |
CAS RN |
17695-32-8 | |
| Record name | Quinolinium, 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanine dye 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



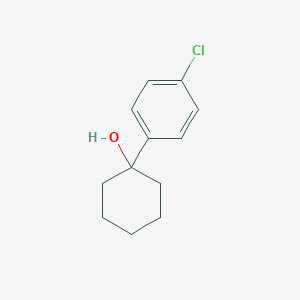
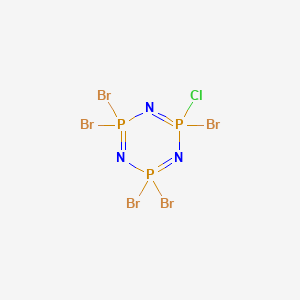

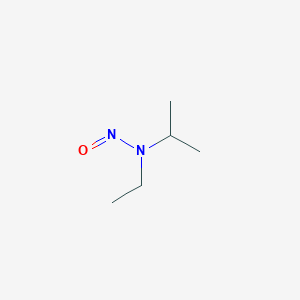

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
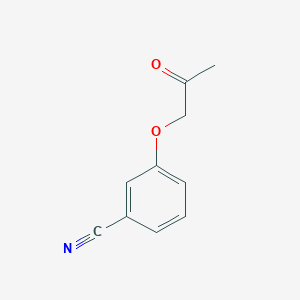
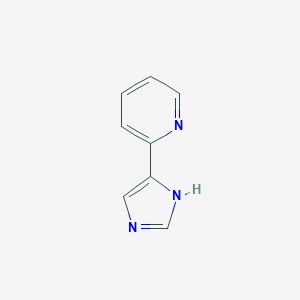
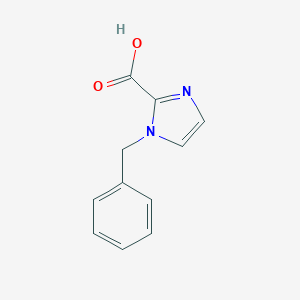

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
